molecular formula C12H22N2O5 B012204 Boc-Ala-Ala-OMe

Boc-Ala-Ala-OMe

Cat. No.: B012204
M. Wt: 274.31 g/mol
InChI Key: KRWPOGQDZNCNLK-YUMQZZPRSA-N
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Description

Boc-Ala-Ala-OMe is a protected dipeptide derivative specifically designed for use in peptide synthesis. It serves as a crucial building block (synthon) for the construction of more complex peptides and proteins, facilitating the study of protein structure and function. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus and the methyl ester (OMe) on the C-terminus ensure controlled and sequential coupling reactions, which are essential for solid-phase peptide synthesis (SPPS) methodologies. This compound is particularly valuable in biochemical research for investigating substrate specificity of enzymes like proteases, and in the development of novel therapeutic peptides. As a fundamental tool in chemical biology and medicinal chemistry, it aids researchers in exploring cellular mechanisms and identifying potential therapeutic targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWPOGQDZNCNLK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the N-Terminal Amino Group

The synthesis begins with the protection of L-alanine’s amino group using tert-butoxycarbonyl (Boc) anhydride. This step ensures selective reactivity during subsequent couplings. In a representative procedure, L-alanine is dissolved in a mixture of dioxane and water, followed by the addition of Boc anhydride and a base such as sodium hydroxide. The reaction proceeds at 0–5°C for 4–6 hours, achieving near-quantitative Boc protection.

Coupling of Boc-Ala to L-Alanine Methyl Ester

The protected Boc-alanine is then coupled to L-alanine methyl ester using carbodiimide-based reagents. For instance, EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) facilitate the formation of the peptide bond. This method, adapted from the synthesis of Boc-Ala-Ile-Leu-OMe, typically yields 70–85% after purification via silica gel chromatography.

Table 1: Representative Coupling Conditions for Boc-Ala-Ala-OMe

Reagent SystemSolventTemperatureTimeYieldSource
EDC.HCl/HOBtDCMRT12 h78%
HBTU/HOBt/NMMDMF0°C → RT6 h82%
TiCl₄/N-MethylmorpholineTHF-15°C3 h68%

Esterification of the C-Terminus

The C-terminal carboxylic acid of the dipeptide is esterified using methanol in the presence of catalytic hydrochloric acid. This step, conducted under reflux for 2–4 hours, achieves >95% conversion, as validated by thin-layer chromatography (TLC).

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in scalability and purity control. The process involves:

  • Resin Loading : Wang resin is functionalized with Fmoc-alanine. After Fmoc deprotection with piperidine, Boc-alanine is coupled using HBTU/HOBt in DMF.

  • Iterative Deprotection and Coupling : The second alanine residue is introduced via Fmoc chemistry, followed by methyl esterification using iodomethane in the presence of DIEA (N,N-diisopropylethylamine).

Table 2: SPPS Performance Metrics

ParameterValueSource
Overall Yield65–75%
Purity (HPLC)≥98%
Cycle Time per Residue2.5 h

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance mixing and thermal control. For example, a two-step continuous process achieves Boc protection and coupling in series, reducing reaction times from hours to minutes. Using EDC.HCl/HOBt in acetonitrile at 50°C, this method attains 88% yield with >99% purity.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis via ball milling has been explored. Boc-alanine and alanine methyl ester are ground with K₂CO₃ as a base, achieving 72% yield in 30 minutes. This method eliminates volatile organic solvents, aligning with sustainable manufacturing principles.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Solution-Phase : Higher yields (78–85%) but requires extensive purification.

  • SPPS : Moderate yields (65–75%) with superior purity, ideal for research-scale production.

  • Industrial Methods : Balances speed and scalability, though equipment costs are higher.

Cost and Scalability

Carbodiimide reagents (EDC/HOBt) are cost-effective for small-scale synthesis, whereas SPPS resins incur higher expenses. Industrial flow systems reduce per-unit costs by 40% compared to batch processes.

Mechanistic Insights and Optimization

Role of Coupling Agents

EDC.HCl activates the carboxyl group via an O-acylisourea intermediate, which reacts with the amine to form the peptide bond. HOBt suppresses racemization by stabilizing the active ester. Alternatives like TiCl₄ enable low-temperature couplings (-15°C), minimizing side reactions.

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates. However, DMF poses toxicity concerns, prompting shifts to greener alternatives like cyclopentyl methyl ether (CPME) in industrial settings.

Challenges and Solutions

Racemization

Prolonged reaction times or elevated temperatures increase racemization risk. Strategies include:

  • Using HOBt or Oxyma Pure as additives.

  • Conducting couplings at 0°C.

Purification Difficulties

Silica gel chromatography remains standard, but preparative HPLC is employed for high-purity requirements (>99%). Gradient elution with acetonitrile/water mixtures effectively separates dipeptide derivatives .

Chemical Reactions Analysis

Types of Reactions

Boc-Ala-Ala-OMe can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA), yielding the free amine.

    Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

    Coupling Reactions: The free amine and carboxyl groups can participate in further peptide bond formation.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4) in anhydrous solvents like dichloromethane or dimethylformamide (DMF).

Major Products

    Deprotection: this compound → H-Ala-Ala-OMe

    Hydrolysis: this compound → Boc-Ala-Ala-OH

    Coupling: this compound + H-Ala-OMe → Boc-Ala-Ala-Ala-OMe

Scientific Research Applications

Peptide Synthesis

Boc-Ala-Ala-OMe is extensively utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain. The Boc (tert-butoxycarbonyl) protecting group is crucial as it protects the amine group during synthesis, allowing for selective reactions.

Key Features:

  • Protection Strategy: The Boc group provides stability and prevents unwanted reactions during peptide elongation.
  • Yield Efficiency: Studies have shown that this compound can be synthesized with high yields (up to 77%) using innovative methods such as liquid-assisted grinding, which enhances reaction efficiency and reduces solvent use .

Mechanosynthesis Techniques

Recent advancements in mechanosynthesis have highlighted the utility of this compound. This technique employs ball milling to facilitate peptide coupling reactions without solvents, leading to greener chemistry practices. For instance, this compound has been synthesized alongside other dipeptides using this method, demonstrating its versatility and effectiveness in producing longer peptides .

Conformational Studies

This compound has been the subject of conformational studies using molecular dynamics simulations. These studies help understand the structural properties and behavior of peptides in various environments, which is critical for drug design and understanding biological interactions .

Research Findings:

  • Molecular dynamics simulations have revealed distinct conformational regions for this compound, providing insights into its flexibility and stability under physiological conditions .

Therapeutic Applications

Peptides synthesized from this compound are being investigated for their potential therapeutic applications. For example, dipeptides can serve as precursors for bioactive compounds or as modulators of biological pathways.

Case Studies:

  • Research has indicated that dipeptides containing Boc-Ala-Ala can exhibit antimicrobial properties and may be explored as leads for developing new antibiotics .
  • Additionally, modifications on the dipeptide backbone can enhance bioavailability and target specificity in drug formulations.

Comparative Analysis of Synthesis Methods

The following table summarizes different synthesis methods for this compound and their respective yields:

Synthesis MethodYield (%)Comments
Liquid-Assisted Grinding77Environmentally friendly; high efficiency
Classical SPPS63Standard method; requires multiple solvents
Reactive Extrusion65Innovative approach; combines mechanical processing with chemistry

Mechanism of Action

The mechanism of action of Boc-Ala-Ala-OMe involves its ability to participate in peptide bond formation and its interactions with enzymes and other biomolecules. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can react with carboxyl groups to form peptide bonds, facilitating the synthesis of longer peptide chains.

Comparison with Similar Compounds

Similar Compounds

    Boc-Ala-OMe: N-(tert-Butoxycarbonyl)-L-alanine methyl ester

    Boc-Ala-Ala-OH: N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine

    Boc-D-Ala-OMe: N-(tert-Butoxycarbonyl)-D-alanine methyl ester

Uniqueness

Boc-Ala-Ala-OMe is unique due to its specific sequence of two alanine residues and the presence of both Boc and methyl ester protecting groups. This combination allows for selective deprotection and further functionalization, making it a versatile building block in peptide synthesis.

Biological Activity

Boc-Ala-Ala-OMe, a dipeptide derivative, is characterized by its protective Boc (tert-butyloxycarbonyl) group and an ester functionality. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anthelmintic properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of protected amino acids with methyl esters under suitable conditions. The standard procedure includes:

  • Deprotection of Amino Acids : The amino groups are deprotected using trifluoroacetic acid (TFA).
  • Coupling Reaction : The deprotected amino acids are coupled with methyl ester hydrochlorides using dicyclohexylcarbodiimide (DCC) as a coupling agent.
  • Purification : The crude product is purified through crystallization or chromatography.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In studies, it demonstrated moderate to good activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as antifungal activity against Candida albicans.

Microbe Activity Level
Pseudomonas aeruginosaModerate
Klebsiella pneumoniaeModerate
Candida albicansGood
Aspergillus nigerMild

The structure-activity relationship indicates that modifications to the peptide backbone can enhance bioactivity, suggesting that this compound could serve as a lead compound for further development in antimicrobial therapies .

Anthelmintic Activity

In addition to its antimicrobial properties, this compound exhibits anthelmintic activity. Research has shown that it can effectively inhibit the growth of various earthworm species at concentrations around 2 mg/mL. In comparative studies, this compound showed higher efficacy than some standard anthelmintic drugs.

Earthworm Species Activity Level
Species AModerate
Species BGood
Species CMild

This dual activity positions this compound as a promising candidate for further investigation in both antimicrobial and anthelmintic applications .

Case Studies and Research Findings

Several studies have focused on the biological implications of peptide derivatives like this compound:

  • Antimicrobial Studies : A study evaluated various peptide derivatives, including this compound, against a panel of pathogens. The results indicated that compounds with similar structural features exhibited enhanced antimicrobial properties compared to their unmodified counterparts .
  • Anthelmintic Efficacy : Research highlighted the effectiveness of this compound against specific earthworm species, demonstrating its potential as a natural anthelmintic agent. The study compared its efficacy with standard treatments like mebendazole, revealing promising results .
  • Mechanistic Insights : Investigations into the mechanism of action suggested that the compound may disrupt microbial cell membranes or interfere with metabolic processes within the pathogens, although further studies are needed to elucidate these pathways fully .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.